(3,3-Dimethyloxiran-2-yl)methyl ethenylphosphonate
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Overview
Description
(3,3-Dimethyloxiran-2-yl)methyl ethenylphosphonate: is an organophosphorus compound that features both an oxirane (epoxide) ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyloxiran-2-yl)methyl ethenylphosphonate typically involves the reaction of an appropriate oxirane precursor with a phosphonate reagent. One common method involves the use of (3,3-Dimethyloxiran-2-yl)methanol and ethenylphosphonic dichloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring in (3,3-Dimethyloxiran-2-yl)methyl ethenylphosphonate can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the phosphonate group can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Chemistry: (3,3-Dimethyloxiran-2-yl)methyl ethenylphosphonate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving epoxide hydrolases and phosphatases.
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxiran-2-yl)methyl ethenylphosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of covalent adducts. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes that process phosphate-containing substrates. These interactions can inhibit enzyme activity or alter cellular signaling pathways.
Comparison with Similar Compounds
- (3,3-Dimethyloxiran-2-yl)methyl phosphonate
- (3,3-Dimethyloxiran-2-yl)methyl methylphosphonate
- (3,3-Dimethyloxiran-2-yl)methyl phenylphosphonate
Uniqueness: (3,3-Dimethyloxiran-2-yl)methyl ethenylphosphonate is unique due to the presence of both an oxirane ring and an ethenylphosphonate group. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups.
Properties
CAS No. |
61979-34-8 |
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Molecular Formula |
C7H12O4P- |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(3,3-dimethyloxiran-2-yl)methoxy-ethenylphosphinate |
InChI |
InChI=1S/C7H13O4P/c1-4-12(8,9)10-5-6-7(2,3)11-6/h4,6H,1,5H2,2-3H3,(H,8,9)/p-1 |
InChI Key |
FPNROLOHLPSPQE-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(O1)COP(=O)(C=C)[O-])C |
Origin of Product |
United States |
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